(E)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-13-6-7-14(12-16(13)20-10-2-5-18(20)22)19-17(21)9-8-15-4-3-11-23-15/h3-4,6-9,11-12H,2,5,10H2,1H3,(H,19,21)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAPXNXVBJZBLN-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=CS2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=CS2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring through a cyclization reaction.
Aryl Substitution:
Acrylamide Formation: The final step involves the formation of the acrylamide moiety through a condensation reaction with thiophene-2-carboxaldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Bioactivity: DM497 demonstrates validated antinociceptive properties, while the target compound’s 2-oxopyrrolidin group may enhance CNS bioavailability compared to DM497’s simpler p-tolyl substituent .
- Synthetic Complexity : The target compound requires multi-step synthesis for the 2-oxopyrrolidin-phenyl group, akin to methods for 3-chloro-N-phenyl-phthalimide derivatives .
Pharmacokinetic and Thermodynamic Profiles
- Solubility : The 2-oxopyrrolidin group in the target compound likely improves water solubility over DM497’s hydrophobic p-tolyl group .
- Metabolic Stability : Thiophene rings are prone to oxidative metabolism, but the methyl and lactam groups may reduce CYP450-mediated degradation compared to unsubstituted acrylamides .
Mechanistic Insights from Analogues
- Antinociception: DM497 reduces pain via CaV2.2 inhibition (IC₅₀ ~ 1.2 µM) , suggesting the target compound may share this mechanism but with enhanced potency due to improved binding from the lactam moiety.
- Kinase Inhibition: Pyrimidinylamino acrylamides (e.g., ) inhibit kinases with IC₅₀ values in the nanomolar range, but the target compound’s lack of a pyrimidine scaffold may limit this activity.
Biological Activity
(E)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological applications, supported by relevant studies and data.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyrrolidinone ring, a thiophene moiety, and an acrylamide linkage. The synthesis typically involves multiple steps, including:
- Formation of the Pyrrolidinone Ring : Cyclization of a suitable precursor.
- Introduction of the Thiophene Ring : Coupling with a thiophene-containing reagent.
- Formation of the Acrylamide Linkage : Condensation reaction between an amine and an acrylamide derivative.
Biological Activity Overview
The biological activities of this compound have been investigated across various studies, focusing on its potential therapeutic effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, related derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast (MCF-7), colon (SW480), and lung (A549) carcinoma cells. The mechanism often involves apoptosis induction and cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by interacting with specific enzymes or receptors involved in inflammatory responses. This activity suggests potential applications in treating inflammatory diseases.
The biological effects of this compound are primarily mediated through its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and leading to downstream biological effects.
Case Studies and Research Findings
Numerous studies have highlighted the biological activity of compounds related to this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
